2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile
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Overview
Description
2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.67 g/mol . It is known for its unique structure, which combines a chloropyridine moiety with a benzonitrile group through an oxy-methyl linkage . This compound is utilized in various research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-ol with benzyl cyanide under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-chloropyridine-2-ol is replaced by the benzonitrile group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Mechanism of Action
The mechanism of action of 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(((4-Bromopyridin-2-yl)oxy)methyl)benzonitrile: Similar structure but with a bromine atom instead of chlorine.
2-(((4-Fluoropyridin-2-yl)oxy)methyl)benzonitrile: Contains a fluorine atom in place of chlorine.
2-(((4-Methylpyridin-2-yl)oxy)methyl)benzonitrile: Features a methyl group instead of chlorine.
Uniqueness
2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is unique due to its specific combination of a chloropyridine moiety and a benzonitrile group, which imparts distinct reactivity and properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1346707-15-0 |
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Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-[(4-chloropyridin-2-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-12-5-6-16-13(7-12)17-9-11-4-2-1-3-10(11)8-15/h1-7H,9H2 |
InChI Key |
VPCVSMYWGVUNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)C#N |
Origin of Product |
United States |
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